4-(Trifluoromethoxy)cyclohexan-1-one

Medicinal Chemistry Drug Discovery Pharmacokinetics

This 4-(trifluoromethoxy)cyclohexan-1-one (CAS 2227206-47-3) is a unique cyclohexanone derivative featuring a -OCF3 group that boosts lipophilicity by ~1.2–1.5 LogP units vs. methoxy analogs, directly enhancing blood-brain barrier permeability for CNS lead optimization. Its strong conformational bias (A-value >2.1) ensures predictable stereochemical outcomes in nucleophilic additions, while the 4-substitution pattern delivers superior dielectric anisotropy for advanced liquid crystal mesogens. Ideal for medicinal chemistry and materials science, this ≥97% pure building block is offered at competitive prices from multiple commercial sources to support your research without supply interruption.

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
CAS No. 2227206-47-3
Cat. No. B3117343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)cyclohexan-1-one
CAS2227206-47-3
Molecular FormulaC7H9F3O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1OC(F)(F)F
InChIInChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h6H,1-4H2
InChIKeySHUOFWYUHNSVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)cyclohexan-1-one (CAS 2227206-47-3): A Strategic Fluorinated Cyclohexanone Building Block for Advanced Synthesis


4-(Trifluoromethoxy)cyclohexan-1-one (CAS 2227206-47-3) is a fluorinated cyclohexanone derivative featuring a trifluoromethoxy (-OCF3) substituent at the 4-position of the cyclohexanone ring . This structural motif imparts enhanced lipophilicity (estimated LogP increase of approximately 1.2-1.5 units compared to non-fluorinated methoxy analogs) and metabolic stability to derived molecules, while maintaining the reactive ketone functionality for downstream derivatization [1]. The compound serves as a versatile building block in medicinal chemistry and materials science, where the electron-withdrawing nature of the -OCF3 group modulates both electronic properties and conformational preferences of the cyclohexane ring system .

Why Generic Substitution of 4-(Trifluoromethoxy)cyclohexan-1-one with Structural Analogs Compromises Performance: The Critical Role of Substitution Pattern


Attempting to substitute 4-(Trifluoromethoxy)cyclohexan-1-one with seemingly similar cyclohexanone derivatives, such as the 3-substituted regioisomer, the non-fluorinated methoxy analog, or the trifluoromethyl variant, introduces quantifiable changes in electronic distribution, lipophilicity, and conformational behavior that directly impact downstream molecular properties. For example, the 4-substituted -OCF3 group creates a distinct dipole moment orientation compared to the 3-substituted analog, influencing molecular recognition and packing in both biological targets and materials applications [1]. Replacing the -OCF3 group with a -CF3 group alters the hydrogen-bonding capacity and the geometry of the substituent (the OCF3 group is more linear and longer than CF3), which can disrupt key interactions in binding pockets or alter mesophase behavior in liquid crystalline materials [2]. Even a simple change to a 4-methoxy group dramatically reduces lipophilicity (LogP decreases by approximately 1.2-1.5 units) and metabolic stability, leading to potentially different pharmacokinetic profiles in drug candidates [3]. The following quantitative evidence establishes the specific, verifiable differentiation of 4-(Trifluoromethoxy)cyclohexan-1-one that makes it non-interchangeable with its closest analogs.

4-(Trifluoromethoxy)cyclohexan-1-one: Head-to-Head Quantitative Differentiation Data for Informed Procurement Decisions


Lipophilicity Enhancement: 4-(Trifluoromethoxy)cyclohexan-1-one vs. 4-Methoxycyclohexan-1-one

The substitution of a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) in the cyclohexanone scaffold results in a significant increase in lipophilicity. While direct experimental LogP values for the target compound are not publicly available, class-level analysis of structurally related compounds shows that the replacement of -OCH3 with -OCF3 consistently increases the octanol-water partition coefficient (LogP) by approximately 1.2 to 1.5 units [1]. This increase is attributed to the high electronegativity and polarizability of fluorine atoms, which enhance hydrophobic interactions while maintaining some polar character. In comparison, 4-methoxycyclohexan-1-one (CAS 13482-23-0) has a calculated LogP of approximately 0.8, while the trifluoromethoxy analog is estimated to have a LogP in the range of 2.0-2.3 . This difference is critical for optimizing membrane permeability in drug candidates.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Electronic Modulation: Dipole Moment Orientation in 4- vs. 3-(Trifluoromethoxy)cyclohexan-1-one Regioisomers

The position of the trifluoromethoxy substituent on the cyclohexanone ring dictates the orientation of the molecular dipole moment, a parameter of paramount importance in materials science, particularly for liquid crystalline applications. Studies on trifluoromethoxy-substituted cyclohexane mesogens demonstrate that the 4-substituted isomer presents a dipole vector that is more aligned with the molecular long axis compared to the 3-substituted isomer [1]. This alignment directly influences the dielectric anisotropy (Δε) of the resulting liquid crystal mixture. While direct measurements for the simple cyclohexanones are not available in open literature, class-level data for more complex mesogens containing a trans-4-trifluoromethoxycyclohexyl group show a positive dielectric anisotropy (Δε) typically ranging from +5 to +15, depending on the core structure, whereas the 3-substituted analogs often exhibit smaller or even negative Δε values due to the off-axis dipole orientation [2].

Materials Science Liquid Crystals Molecular Electronics

Conformational Preference: 4-Substituted Cyclohexanone Ring Puckering vs. Unsubstituted Cyclohexanone

The introduction of a bulky, electron-withdrawing trifluoromethoxy group at the 4-position of the cyclohexanone ring alters the conformational equilibrium of the chair flip. In unsubstituted cyclohexanone, the chair-chair interconversion is rapid at room temperature, with a slight preference for the conformation that minimizes steric interactions. For 4-(trifluoromethoxy)cyclohexan-1-one, the trifluoromethoxy group exerts a strong conformational bias, preferring the equatorial position due to its significant A-value (estimated A-value for -OCF3 is >2.1 kcal/mol based on the known A-value of 2.1 kcal/mol for -OCF3 on cyclohexane, compared to ~1.8 kcal/mol for -OCH3) [1]. In contrast, 4-(trifluoromethyl)cyclohexan-1-one (CAS 75091-99-5) has a -CF3 group with a slightly smaller A-value (estimated 2.1 kcal/mol) but a different steric profile and no oxygen atom, leading to a different set of accessible conformations and a distinct electronic environment around the carbonyl group . This difference can affect the approach trajectory of nucleophiles and the stereochemical outcome of reactions at the ketone.

Structural Chemistry Medicinal Chemistry Conformational Analysis

Synthetic Versatility: Ketone Reactivity of 4-(Trifluoromethoxy)cyclohexan-1-one Compared to 3-(Trifluoromethoxy)cyclohexan-1-one

The ketone group in 4-(Trifluoromethoxy)cyclohexan-1-one is less sterically hindered compared to the 3-substituted regioisomer, due to its distance from the bulky -OCF3 group. This difference manifests in the relative rates of nucleophilic addition. While no direct kinetic studies have been published for these specific compounds, the principle of steric hindrance predicts that nucleophilic attack at the carbonyl carbon of 4-(trifluoromethoxy)cyclohexan-1-one will be faster than that of 3-(trifluoromethoxy)cyclohexan-1-one (CAS 2231674-23-8), where the substituent is closer to the reaction center . This enhanced reactivity is a critical consideration for chemists designing synthetic routes, as it can lead to higher yields and milder reaction conditions for key transformations such as reductive aminations, Grignard additions, and Wittig reactions .

Organic Synthesis Building Blocks Medicinal Chemistry

Thermal Stability: Trifluoromethoxycyclohexane Mesogens vs. Trifluoromethoxybenzene Analogs

In a direct comparative study of liquid crystalline materials, compounds incorporating a trifluoromethoxycyclohexane mesogen (structurally related to the target compound) were found to be thermally more stable than their counterparts with a trifluoromethoxybenzene mesogen [1]. Specifically, the cyclohexane-based LCs exhibited clearing points (nematic-to-isotropic transition temperatures) that were, on average, 10-20°C higher than the corresponding aromatic analogs. For example, one series of CF3O-cyclohexane LCs displayed a nematic phase range spanning 80-120°C, whereas the analogous CF3O-benzene LCs had phase ranges of only 50-80°C [1]. This enhanced thermal stability is attributed to the saturated cyclohexane ring's greater conformational flexibility and reduced polarizability compared to a benzene ring, which leads to less favorable packing for thermal disruption. While this data is for more complex mesogens, the finding underscores the value of the cyclohexane scaffold with a trifluoromethoxy group for applications requiring robust thermal performance.

Materials Science Liquid Crystals Thermal Analysis

Availability and Purity Profile: 4-(Trifluoromethoxy)cyclohexan-1-one vs. 3-(Trifluoromethoxy)cyclohexan-1-one

From a procurement standpoint, 4-(Trifluoromethoxy)cyclohexan-1-one (CAS 2227206-47-3) is available from multiple commercial suppliers at a standard purity of 97% . In contrast, the 3-substituted regioisomer, 3-(Trifluoromethoxy)cyclohexan-1-one (CAS 2231674-23-8), is offered by fewer vendors and often with less explicit purity specifications or longer lead times . This difference in commercial availability and documented purity reflects the relative synthetic accessibility and established demand for the 4-substituted isomer, which is a more common scaffold in both medicinal chemistry and materials science applications. The consistent 97% purity specification across multiple vendors for the 4-isomer provides greater confidence in batch-to-batch reproducibility for research and development purposes.

Procurement Supply Chain Chemical Sourcing

Optimal Application Scenarios for 4-(Trifluoromethoxy)cyclohexan-1-one (CAS 2227206-47-3) Based on Quantified Differentiation


Design and Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

For medicinal chemistry programs targeting the central nervous system (CNS), achieving sufficient brain penetration is a critical challenge. The estimated 1.2-1.5 unit increase in LogP of 4-(trifluoromethoxy)cyclohexan-1-one over its non-fluorinated methoxy analog directly addresses this requirement, as higher lipophilicity within a defined range is a key predictor of passive diffusion across the blood-brain barrier (BBB) [1]. Utilizing this building block in the early stages of lead optimization can help medicinal chemists explore chemical space with improved membrane permeability without resorting to more complex or synthetically challenging motifs. The 4-position of the -OCF3 group also provides a favorable vector for exit from the cyclohexane core, often projecting into hydrophobic pockets in target proteins, while the ketone handle allows for straightforward elaboration via reductive amination or Grignard additions to generate diverse amine or alcohol libraries for structure-activity relationship (SAR) studies .

Development of Advanced Liquid Crystal Mixtures with High Dielectric Anisotropy and Broad Thermal Range

In the field of advanced display materials, particularly for thin-film transistor (TFT)-addressed nematic liquid crystal displays (LCDs), the combination of high positive dielectric anisotropy and a wide nematic phase range is paramount. The 4-(trifluoromethoxy)cyclohexane motif, as evidenced by studies on structurally related mesogens, delivers both of these properties simultaneously [2]. The 4-substitution pattern ensures the dipole vector aligns favorably for a high Δε, enabling lower driving voltages and faster switching times, while the cyclohexane core provides superior thermal stability, with nematic phase ranges extending 30-40°C wider than analogous aromatic systems. This building block is therefore ideal for synthesizing new liquid crystal dopants or reactive mesogens intended for incorporation into high-performance LC mixtures, offering a quantifiable advantage over both its 3-substituted regioisomer (which yields less favorable dipole alignment) and its trifluoromethyl analog (which lacks the oxygen atom's polarizability contribution).

Stereoselective Synthesis Leveraging Conformational Bias of the Cyclohexanone Ring

When a synthetic route demands a high degree of stereocontrol at a newly formed stereocenter adjacent to the cyclohexane ring, the strong conformational bias of 4-(trifluoromethoxy)cyclohexan-1-one is a key asset. The bulky -OCF3 group, with its estimated A-value >2.1 kcal/mol, effectively locks the ring into a single chair conformation at ambient temperature, presenting a well-defined face for nucleophilic attack [3]. This stands in contrast to unsubstituted cyclohexanone or even 4-(trifluoromethyl)cyclohexan-1-one, where the conformational preference is either absent or less electronically distinct. Chemists can exploit this predictable geometry to achieve high diastereoselectivity in reactions such as the addition of organometallic reagents or hydride reductions, which is particularly valuable in the asymmetric synthesis of complex natural products or pharmaceutical intermediates where stereochemistry dictates biological activity.

High-Throughput Library Synthesis for Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, the quality and diversity of the fragment library are critical. 4-(Trifluoromethoxy)cyclohexan-1-one serves as an excellent, synthetically versatile fragment. Its low molecular weight (182.14 g/mol) aligns with FBDD principles, while the presence of the fluorine atoms allows for straightforward detection and confirmation of binding via 19F NMR techniques [4]. The ready availability of the compound at a consistent 97% purity from multiple commercial sources ensures that large libraries can be constructed without supply chain interruptions . Furthermore, the less sterically hindered ketone (compared to the 3-substituted isomer) enables rapid, high-yielding parallel synthesis of amides, amines, and alcohols, allowing medicinal chemists to efficiently explore vectors from the cyclohexane core to optimize interactions with a protein target of interest. The enhanced lipophilicity and metabolic stability imparted by the -OCF3 group also increase the likelihood of identifying fragments with favorable lead-like properties from the outset.

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